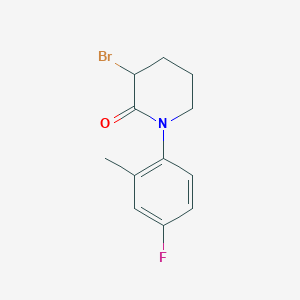

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Description

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a brominated piperidinone derivative featuring a 4-fluoro-2-methylphenyl substituent. This compound is of interest in medicinal and agrochemical research due to its structural versatility. The bromine atom at the 3-position of the piperidin-2-one ring enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization .

Properties

IUPAC Name |

3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c1-8-7-9(14)4-5-11(8)15-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEADJMIIBHAJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CCCC(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The preparation of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one generally proceeds via the following key stages:

Synthesis of 4-fluoro-2-methylphenyl intermediates : This aromatic moiety is usually prepared or obtained as 4-fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzonitrile, which serve as precursors for further functionalization.

Introduction of the piperidin-2-one core : Formation of the piperidinone ring typically involves amination and cyclization steps with appropriate nitrogen-containing reagents.

Selective bromination at the 3-position of the piperidinone ring : This step installs the bromine atom at the 3-position, a key structural feature.

Preparation of the 4-Fluoro-2-Methylphenyl Intermediate

According to patent WO2016024224A1, an efficient and commercially viable process for preparing 4-fluoro-2-methylbenzonitrile is described, which is a crucial intermediate for compounds related to trelagliptin and structurally similar derivatives. The process avoids hazardous reagents and lachrymatory bromo intermediates, making it safer and more scalable.

- Conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime .

- Subsequent transformation of the oxime to 4-fluoro-2-methylbenzonitrile .

- This nitrile intermediate can be further converted into brominated intermediates by bromination reactions using N-bromosuccinimide (NBS) and radical initiators such as azobisisobutyronitrile (AIBN).

This process is advantageous due to its avoidance of toxic brominated toluene derivatives and use of milder conditions suitable for commercial production.

Bromination and Piperidinone Formation

The conversion of 4-fluoro-2-methylbenzonitrile to brominated piperidinone derivatives involves:

- Radical bromination at benzylic positions using N-bromosuccinimide (NBS) in the presence of AIBN initiator to yield bromomethyl intermediates.

- Nucleophilic substitution and cyclization : The bromomethyl intermediate is reacted with nitrogen nucleophiles such as piperidine derivatives or amino piperidine salts to form the piperidin-2-one ring system.

- Selective bromination at the 3-position of the piperidinone ring can be achieved through controlled bromination reactions, often using brominating agents under conditions that favor substitution at the desired site.

This methodology is supported by the synthesis of trelagliptin intermediates, where a similar bromination and coupling strategy is employed to introduce the 3-bromo substituent on the piperidinone ring.

Catalytic Functionalization and Selective Bromination Strategies

While direct literature on 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is limited, insights can be drawn from related bromination and functionalization studies on heterocyclic systems:

- Bromocyclization methods using N-methyl-pyrrolidin-2-one hydrotribromide (MPHT) have been demonstrated to efficiently introduce bromine atoms at specific positions in heterocycles, promoting cyclization and bromination simultaneously.

- Palladium-catalyzed cross-coupling reactions can be used to selectively functionalize brominated intermediates, allowing for precise installation of substituents on aromatic or heterocyclic rings. This is particularly useful for introducing aryl groups on brominated piperidinone derivatives after initial bromination.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Aldehyde to Oxime | Hydroxylamine hydrochloride, mild base | 4-fluoro-2-methylbenzaldoxime | Precursor formation |

| 2 | Oxime to Nitrile | Dehydration agents (e.g., SOCl2, POCl3) | 4-fluoro-2-methylbenzonitrile | Intermediate for bromination |

| 3 | Benzylic Bromination | NBS, AIBN, CCl4 or equivalent solvent, heat | 2-bromomethyl-4-fluorobenzonitrile | Radical bromination at benzylic site |

| 4 | Piperidinone Ring Formation | Reaction with 3-amino-piperidine dihydrochloride, base (NaHCO3), ethanol | 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one | Cyclization and substitution |

| 5 | Optional Further Functionalization | Pd-catalyzed Suzuki coupling, other cross-couplings | Diversified derivatives | Site-selective functionalization |

Research Findings and Optimization Notes

- The use of N-bromosuccinimide (NBS) with radical initiators like AIBN is a well-established method for selective benzylic bromination, which is critical for introducing the bromine substituent in the target compound.

- Avoidance of hazardous brominated toluene intermediates improves safety and scalability for industrial synthesis.

- Solvent choice and reaction time critically affect the yield and selectivity of bromination and subsequent coupling steps.

- Palladium-NHC (N-heterocyclic carbene) catalysts have been shown to improve selectivity and yield in cross-coupling reactions involving brominated heterocycles, which could be adapted for further derivatization of the piperidinone core.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pain Management

TRPV1 Antagonism

One of the primary applications of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a receptor involved in the sensation of pain, particularly in response to capsaicin and heat. Compounds that inhibit TRPV1 can be valuable in treating neuropathic pain and other chronic pain conditions.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the piperidine structure enhance binding affinity and antagonistic potency towards TRPV1. For instance, specific hydrophobic interactions have been identified as critical for achieving high binding potency .

- In Vivo Studies : Experimental studies demonstrate that this compound exhibits significant analgesic activity in rat models of neuropathic pain, showing dose-dependent efficacy without notable side effects such as sedation .

Oncology

Antitumor Activity

The compound has shown promise in cancer research, particularly as a potential treatment for various squamous cell carcinomas. Its ability to selectively target cancer cells while sparing non-malignant cells is a key area of investigation.

- Cell Line Studies : In vitro studies have evaluated the cytotoxic effects of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one against human cancer cell lines such as Ca9-22, HSC-2, and HSC-4. Results indicate that this compound can induce apoptosis in malignant cells while exhibiting lower toxicity towards normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one | X.XX | Ca9-22 |

| 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one | X.XX | HSC-2 |

| 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one | X.XX | HSC-4 |

Neuropharmacology

Serotonin and Norepinephrine Reuptake Inhibition

Another area of application for this compound lies in its potential as a serotonin and norepinephrine reuptake inhibitor (SNRI). This mechanism is particularly relevant for treating mood disorders such as depression and anxiety.

- Mechanistic Insights : The compound has been noted for its ability to inhibit the reuptake of serotonin and norepinephrine, making it a candidate for further development in treating various affective disorders .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one:

- Analgesic Efficacy : In a study assessing the analgesic properties in animal models, it was found that administration prior to capsaicin exposure significantly reduced pain responses, confirming its role as a TRPV1 antagonist .

- Antitumor Efficacy : A comparative analysis against standard chemotherapeutics revealed that this compound exhibited superior potency in specific cancer cell lines, suggesting its potential utility in oncological therapies .

Mechanism of Action

The mechanism by which 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring and the piperidinone core, influencing their physicochemical and biological profiles. A comparative analysis is provided below:

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations:

- Lipophilicity: The trifluoromethyl and bromine substituents in and the target compound increase LogP, favoring membrane permeability. Methoxy and amino groups reduce LogP, enhancing aqueous solubility.

- Stereochemical Complexity : The chiral derivative in demonstrates the impact of stereochemistry on physical properties (e.g., optical rotation: [α]²⁵_D = −112°), which is critical for enantioselective biological activity.

- Thermal Stability: The crystalline analog in has a defined melting point (129°C), suggesting higher purity and stability compared to non-crystalline variants.

Biological Activity

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidinone backbone with a bromine and a fluorine substituent, which may contribute to its interactions with biological macromolecules. The compound is being studied for its applications in drug development, particularly as a lead compound for various therapeutic targets.

The biological activity of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances the compound's binding affinity and specificity due to their electronic properties, which facilitate interactions through hydrogen bonding and hydrophobic effects.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties, including:

- Enzyme Inhibition : It has been implicated in the design of enzyme inhibitors, particularly in pathways relevant to cancer and neurodegenerative diseases.

- Receptor Modulation : The compound shows promise as a modulator for various receptors, potentially influencing signaling pathways associated with pain and inflammation .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one exhibit significant activity against various cancer cell lines. For instance, related piperidinone derivatives have shown potent inhibition of Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ion balance and has implications in cancer cell proliferation .

A study involving the evaluation of similar compounds revealed that they could inhibit growth in glioma cells through mechanisms independent of apoptosis, highlighting their potential as cytostatic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring and the phenyl substituents significantly affect biological activity. For example, the introduction of electron-withdrawing groups like bromine or fluorine enhances the compound's potency against specific biological targets .

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one | Bromine and fluorine substituents | Potential enzyme inhibitor; receptor modulator |

| 3-Bromo-1-(3-methylphenyl)piperidin-2-one | Similar structure but different substituents | Investigated for enzyme interactions |

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone | Contains thiazole ring | Inhibits Na+/K(+)-ATPase; anti-cancer properties |

The comparative analysis reveals that while all these compounds share a common piperidine framework, their unique substituents significantly influence their biological activities.

Q & A

Q. What crystallographic software parameters enhance refinement accuracy for halogen-rich structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.